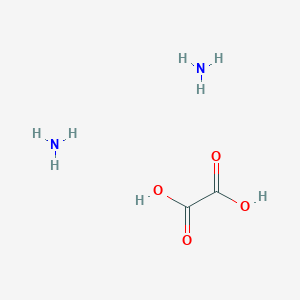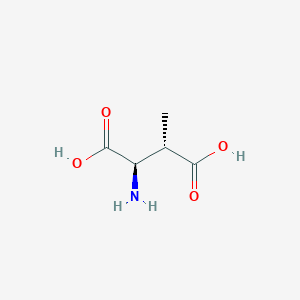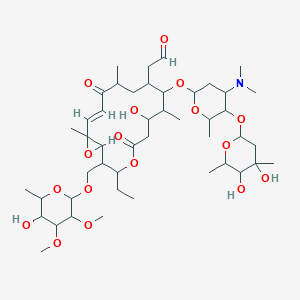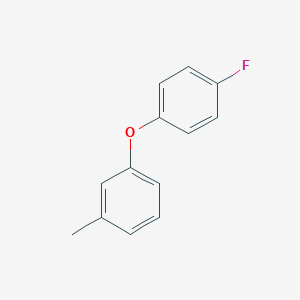
Antimony triselenide
Descripción general
Descripción
Antimony triselenide is an inorganic compound with the formula Sb2Se3 . It exists as the sulfosalt mineral antimonselite, which crystallizes in an orthorhombic space group . In this compound, antimony has a formal oxidation state +3 and selenium -2 .
Synthesis Analysis
Antimony triselenide can be prepared from the elements. French scientist P. Chrétien prepared crude Sb2Se3 from the elements in 1906 . In 1924, Ludwig Moser and Kasimir Atynski at the Technical University of Vienna made it in pure form by treating an aqueous solution of potassium antimony tartrate with hydrogen selenide gas .Molecular Structure Analysis
The material forms black orthorhombic crystals . The crystal structure is orthorhombic, oP20, SpaceGroup = Pnma, No. 62 .Chemical Reactions Analysis
Antimony triselenide is not very active but reacts with oxygen, sulfur, and chlorine at high temperatures . It may be formed by the reaction of antimony with selenium .Physical And Chemical Properties Analysis
Antimony triselenide has a molar mass of 480.433 g·mol−1 . It appears as black crystals . The density of the solid form is 5.81 g/cm3 . It has a melting point of 611 °C . The low-frequency dielectric constant (ε0) has been measured to be 133 along the c axis of the crystal at room temperature, which is unusually large . Its band gap is 1.18 eV at room temperature .Aplicaciones Científicas De Investigación
Solar Cells
Antimony triselenide is one of the most promising absorber material choices among the inorganic semiconductors for solar cells . However, the highest recorded efficiencies for Sb2Se3 solar cells are still lower than ideal . Researchers are exploring antimony selenosulfide (Sb2(SxSe1−x)3) to increase device performance .
Photovoltaic Applications
By adjusting the S/S+Se atomic ratio, Sb2(SxSe1−x)3 absorber materials with suitable bandgap, favorable orientation, and compact morphology can be obtained for photovoltaic applications .
Hydrogen Production
Antimony triselenide has emerged as a nearly ideal semiconductor material that satisfies nearly all requirements for effectively generating hydrogen using solar energy . It is suitable for large-area and high-performance photoelectrochemical devices .
Photocathodes
Recent studies on Sb2Se3 photocathodes focus on their intrinsic properties, use of co-catalysts, and top and bottom interface engineering for enhanced performance . The rapid advances in Sb2Se3-photocathode water splitting over the past three years suggest a positive outlook for the cost-effective production of solar hydrogen .
Electronics
Antimony triselenide finds applications in the field of electronics due to its unique properties.
Energy Storage
Antimony triselenide is also used in energy storage applications.
Catalysis
In the field of catalysis, antimony triselenide holds immense potential.
Thin-Film Applications
Sb2Se3 is now being actively explored for application in thin-film solar cells . A record light-to-electricity conversion efficiency of 9.2% has been reported .
Safety and Hazards
Direcciones Futuras
Antimony triselenide is now being actively explored for application in thin-film solar cells . It has emerged as a nearly ideal semiconductor material that satisfies nearly all requirements for effectively generating hydrogen using solar energy . The rapid advances in Sb2Se3-photocathode water splitting over the past three years suggest a positive outlook for the cost-effective production of solar hydrogen .
Mecanismo De Acción
Target of Action
Antimony triselenide (Sb2Se3) is an inorganic compound that primarily targets the semiconductor industry . It is a promising absorber material choice among inorganic semiconductors . The compound has a formal oxidation state of +3 for antimony and -2 for selenium .
Mode of Action
The mode of action of antimony triselenide is primarily through its semiconducting properties . It is used in the creation of thin-film solar cells . The compound may be formed by the reaction of antimony with selenium .
Biochemical Pathways
This process may govern the uptake and detoxification of both endogenous compounds and xenobiotics at the testis and brain blood barriers .
Pharmacokinetics
It is known that the compound has ahigh melting point of 611 °C , which may impact its bioavailability.
Result of Action
The result of antimony triselenide’s action is the creation of thin-film solar cells . The compound has been actively explored for this application, with a record light-to-electricity conversion efficiency of 9.2% reported .
Action Environment
The action of antimony triselenide can be influenced by environmental factors. For instance, the compound’s performance in solar cells can be enhanced by adjusting the S/S+Se atomic ratio . Additionally, the compound’s semiconducting properties, such as its band gap, can be affected by temperature .
Propiedades
InChI |
InChI=1S/2Sb.3Se | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZJTRGEKSBAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se].[Se].[Se].[Sb].[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sb2Se3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895002 | |
| Record name | Antimony triselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimony selenide (Sb2Se3) | |
CAS RN |
1315-05-5 | |
| Record name | Antimony triselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001315055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony selenide (Sb2Se3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony triselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diantimony triselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data for Antimony triselenide?
A1: Antimony triselenide (Sb2Se3) has a molecular weight of 480.64 g/mol. While a full spectroscopic analysis is beyond this Q&A, key characteristics include:
- XRD: Exhibits an orthorhombic crystal structure. [, ]
- Raman Spectroscopy: Specific phonon modes identify Sb2Se3 and distinguish it from related compounds. []
- UV-Vis Spectroscopy: Shows a band gap energy in the range of 1.1-1.2 eV, ideal for solar energy absorption. [, ]
Q2: What are the stability challenges associated with Sb2Se3 thin films?
A2: Sb2Se3 thin film properties can vary significantly depending on deposition conditions like source temperature and duration. [] Initial deposits may show higher bandgap energies (up to 1.7 eV), gradually decreasing to a stable 1.1-1.2 eV range when the source is at or above the melting point of Sb2Se3 (611 °C). [] This suggests fractionation of stoichiometric Sb2Se3 during the initial evaporation stages. []
Q3: How does the presence of oxygen affect Sb2Se3?
A3: Oxygen can be incorporated into the Sb2Se3 lattice as a defect, leading to an infrared absorption line at 527 cm-1. [] Annealing in hydrogen can passivate these oxygen defects, forming hydroxyl groups. [] The impact of oxygen on device performance needs further investigation.
Q4: What catalytic applications are being explored for Sb2Se3 nanostructures?
A4: Sb2Se3 nanowires and mesorods have demonstrated promising electrochemical hydrogen storage capabilities. [] The morphology of these nanostructures significantly influences their storage capacity. []
Q5: What makes Sb2Se3 a promising material for solar cells?
A5: Sb2Se3 possesses several desirable properties for photovoltaic applications: [, , , ]
- Suitable Band Gap: Its bandgap of 1.1-1.2 eV allows for efficient absorption of sunlight. []
- High Absorption Coefficient: It can absorb a large amount of light even in thin films, reducing material usage. [, ]
- Earth-Abundant and Non-Toxic: Unlike some other photovoltaic materials, it is composed of readily available elements. [, ]
- Good Stability: It demonstrates stability under ambient conditions, crucial for long-term device operation. [, ]
Q6: What are the main challenges limiting the efficiency of Sb2Se3 solar cells?
A6: Despite its potential, Sb2Se3 solar cells face challenges in achieving high efficiency: [, ]
- Open-Circuit Voltage Deficit: A large voltage drop exists between the theoretical and actual open-circuit voltage, hindering overall efficiency. []
- Interfacial and Bulk Recombination: Defects at the interface and within the Sb2Se3 layer can trap charge carriers, leading to recombination and reduced current. []
Q7: How can the performance of Sb2Se3 solar cells be improved?
A7: Research focuses on overcoming the limitations of Sb2Se3 solar cells through various approaches: [, , , ]
- Heterojunction Annealing: Applying a post-annealing treatment to the Sb2Se3/CdS heterojunction has been shown to reduce recombination losses and improve open-circuit voltage. []
- Back Interface Engineering: Introducing a MoO3 interlayer at the back contact in flexible Sb2Se3 devices improves crystallinity, reduces barrier height, and passivates defects, resulting in higher efficiency and flexibility. []
- Suppressing Buried Interface Recombination: Controlling the film growth kinetics and optimizing band alignment through buried interface and heterojunction engineering can minimize non-radiative recombination losses, leading to improved efficiency. []
- Doping: Introducing dopants like copper into the NiOx hole-selective layer improves the photocurrent density by blocking recombination at the back interface and facilitating hole extraction. []
Q8: What are the potential applications of flexible Sb2Se3 solar cells?
A8: Flexible Sb2Se3 solar cells hold promise for applications in: []
Q9: How is Sb2Se3 being utilized in optoelectronic devices?
A9: Sb2Se3's unique optical properties are being explored for several optoelectronic applications:
- Wavelength-Tunable Photodetectors: Grating-resonance photodetector arrays incorporating Sb2Se3 as a refractive index-tunable phase-change material demonstrate wavelength selectivity and high responsivity. []
- Reconfigurable Metasurfaces: Sb2Se3 based metasurfaces exhibit tunable focusing properties by switching between amorphous and crystalline states, enabling dynamic light manipulation. [, ]
- Polarization Rotators: Integrating Sb2Se3 with lithium niobate on insulator (LNOI) platforms enables highly efficient and tunable polarization rotation, crucial for managing polarization in integrated photonic circuits. []
Q10: How are computational methods being used to study Sb2Se3?
A10: Computational chemistry plays a crucial role in understanding and predicting the properties of Sb2Se3: [, , ]
- Defect Characterization: First-principles calculations help identify and analyze deep-level defects in Sb2Se3, linking them to stoichiometry and their impact on device performance. []
- Doping Studies: Simulations explore the impact of doping on Sb2Se3's electronic structure and optical properties, guiding experimental efforts to enhance its performance. []
- Device Simulation: Software like SCAPS-1D enables researchers to model the performance of Sb2Se3 solar cells, optimizing parameters such as absorber layer thickness and defect density to enhance efficiency. []
Q11: What are the environmental considerations related to Sb2Se3?
A11: While Sb2Se3 itself is considered relatively environmentally friendly due to its elemental composition, research on its lifecycle assessment, including synthesis, manufacturing, use, and disposal, is crucial to assess and minimize any potential environmental impact. []
Q12: What tools and resources are available for Sb2Se3 research?
A12: Various resources support research on Sb2Se3: []
Q13: What are the future research directions for Sb2Se3?
A13: Sb2Se3 research is progressing rapidly with several exciting avenues for future exploration:
Q14: What are some cross-disciplinary applications of Sb2Se3?
A14: The unique properties of Sb2Se3 make it suitable for a variety of cross-disciplinary applications: []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



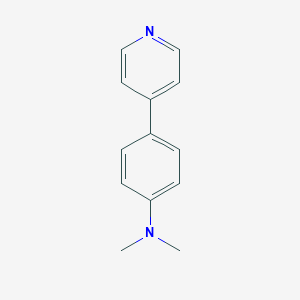
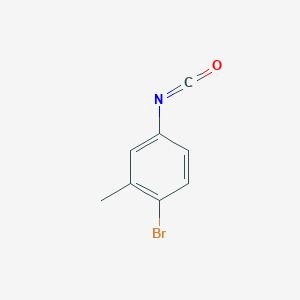
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)





